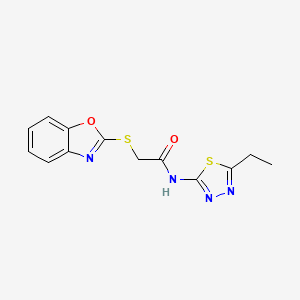![molecular formula C17H26N6O3 B5546717 1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)
1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors to the formation of the desired complex structures. For instance, an efficient eight-step synthesis starting from oxoacetic acid monohydrate was developed, demonstrating the complexity involved in synthesizing such compounds (Vaid et al., 2013). Additionally, a concise and regioselective synthesis approach was reported for 1-alkyl-4-imidazolecarboxylates, showcasing the strategic planning required in the synthesis of related molecular frameworks (Helal & Lucas, 2002).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific functional groups and bonding arrangements. For example, the presence of imidazole and piperidine rings in the molecule's structure contributes to its unique chemical behavior and potential biological activity. X-ray crystallography and spectral data are commonly employed to confirm the molecular structures of synthesized compounds, ensuring the accuracy of the chemical synthesis process.
Chemical Reactions and Properties
Compounds with imidazolidinedione and related structures participate in various chemical reactions, reflecting their reactive nature. For example, reactions with primary amines can yield novel derivatives, demonstrating the versatility of these compounds in chemical transformations (Helal & Lucas, 2002). Their reactivity can be exploited in synthesizing a wide range of chemical entities with potential biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis and antimicrobial efficacy of imidazo[1,2-a]pyridine-3-carboxamide derivatives, closely related to the queried compound, have been investigated. These compounds have demonstrated significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Notably, compounds with specific electron-donating groups and linkers, such as the N-[2-(piperazin-1-yl)ethyl] moiety, showcased notable antimycobacterial activity, highlighting the potential of these scaffolds in the development of new antimicrobial agents (Lv et al., 2017).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing the versatility of similar compounds in creating new chemical entities with potential biological activities. These compounds were synthesized through a multi-component cyclocondensation process, indicating a straightforward and efficient method for generating novel derivatives that could have antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Corrosion Inhibition
An experimental and theoretical study on a derivative, 1-(2-ethylamino)-2-methylimidazoline, has shown promising results as a corrosion inhibitor for carbon steel in acid media. This suggests that the chemical structure related to the queried compound could be effectively utilized in industrial applications to prevent corrosion, further underlining the compound's utility beyond pharmacological applications (Cruz et al., 2004).
Propiedades
IUPAC Name |
1-[2-[4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]piperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-20(2)9-10-22-8-5-18-16(22)13-3-6-21(7-4-13)15(25)12-23-11-14(24)19-17(23)26/h5,8,13H,3-4,6-7,9-12H2,1-2H3,(H,19,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIIQUHDQZHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2CCN(CC2)C(=O)CN3CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)
![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)
![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)
![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)
![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)
![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)
![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)